molecular formula C14H11ClO4S B595906 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261913-06-7

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B595906
CAS No.: 1261913-06-7
M. Wt: 310.748
InChI Key: IOCTYFOBLDXQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO4S and its molecular weight is 310.748. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dissolve benzoic acid in an organic solvent like dichloromethane.
  • Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with an organic solvent and purify it by recrystallization[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate[][1].

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium[][1].

Major Products Formed

    Substitution Reactions: Products like 2-amino-4-(3-methylsulfonylphenyl)benzoic acid.

    Reduction Reactions: Products like 2-chloro-4-(3-methylsulfanylphenyl)benzoic acid.

    Oxidation Reactions: Products like 2-chloro-4-(3-carboxyphenyl)benzoic acid[][1].

Scientific Research Applications

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
  • 2-Chloro-4-(methylsulfonyl)benzoic acid
  • 3-Chloro-4-(methylsulfonyl)benzoic acid[1][1]

Biological Activity

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is represented by the molecular formula C14H11ClO4SC_{14}H_{11}ClO_4S. It contains a chloro group and a methylsulfonyl group, which are significant for its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown inhibition of COX-2, an enzyme associated with inflammation and pain .

Anticancer Activity

Several studies have explored the anticancer potential of related benzoic acid derivatives. In particular, compounds that share structural similarities with this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against human colon cancer cells (HT-29) and breast cancer cells (MCF-7) .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The presence of the methylsulfonyl group is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth and reducing inflammation .

Occupational Exposure Studies

A notable case study involved the investigation of respiratory sensitization linked to exposure to similar chemical compounds in industrial settings. Workers exposed to benzoic acid derivatives experienced symptoms such as asthma and contact urticaria, highlighting the importance of understanding the safety profile of these compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-Chloro-4-(methylsulfonyl)benzoic acidCOX-2 Inhibition0.5
3-Methylsulfonylphenyl benzoateAnticancer (HT-29)9
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSGLT2 InhibitorN/A

Properties

IUPAC Name

2-chloro-4-(3-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYFOBLDXQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691630
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-06-7
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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